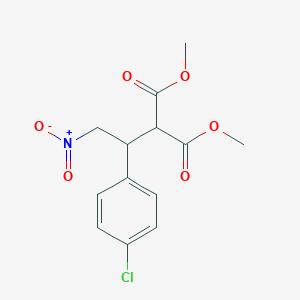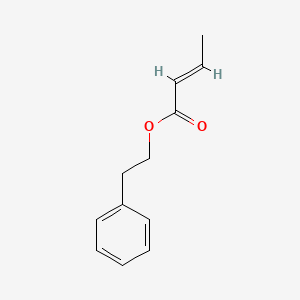
Phenethyl crotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C12H14O2 and is known for its pleasant, dry-and-sweet, mildly rosy-musty odor with a warm-herbaceous undertone . This compound is used in various applications, including perfumery and flavoring.
Métodos De Preparación
Phenethyl crotonate is typically synthesized through azeotropic esterification. This process involves the reaction of phenethyl alcohol with crotonic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is refluxed, and water is removed azeotropically to drive the reaction to completion . Industrial production methods follow similar principles but are optimized for large-scale production.
Análisis De Reacciones Químicas
Phenethyl crotonate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenethyl alcohol and crotonic acid.
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Polymerization: Crotonates, including this compound, can undergo group-transfer polymerization using organic superacid catalysts.
Aplicaciones Científicas De Investigación
Phenethyl crotonate has several scientific research applications:
Perfumery: It is used as a fragrance ingredient in various perfumes, providing a warm and herbaceous undertone.
Polymer Science: Crotonates, including this compound, are used in the synthesis of high-performance polymer materials through group-transfer polymerization.
Biological Research: Crotonates have been studied for their role in post-translational modifications, such as crotonylation, which can regulate gene expression and protein function.
Mecanismo De Acción
The mechanism of action of phenethyl crotonate in biological systems involves its conversion to crotonyl-CoA, which can then participate in crotonylation of proteins. This post-translational modification can affect gene expression and protein function by altering the structure and interactions of histones and other proteins .
Comparación Con Compuestos Similares
Phenethyl crotonate can be compared to other esters of crotonic acid, such as:
Methyl crotonate: Used in polymer synthesis with a higher glass-transition temperature compared to poly(methyl methacrylate).
Ethyl crotonate: Similar applications in polymer science with different physical properties.
Butyl crotonate: Another ester with applications in polymer synthesis and different thermal stability.
This compound is unique due to its specific odor profile and its applications in both perfumery and polymer science.
Propiedades
Número CAS |
6289-54-9 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-phenylethyl but-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |
Clave InChI |
DVHGIHSWUYRIPZ-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OCCC1=CC=CC=C1 |
SMILES isomérico |
C/C=C/C(=O)OCCC1=CC=CC=C1 |
SMILES canónico |
CC=CC(=O)OCCC1=CC=CC=C1 |
| 68141-20-8 6289-54-9 |
|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


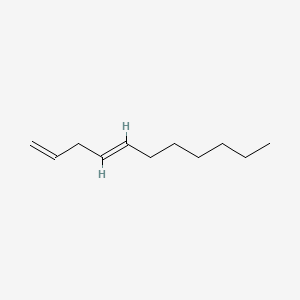



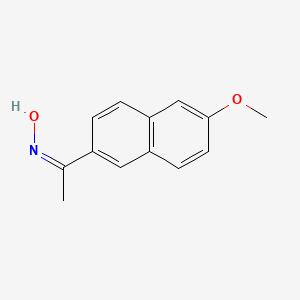
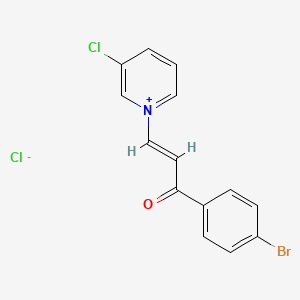



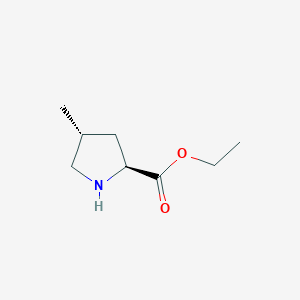

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)
